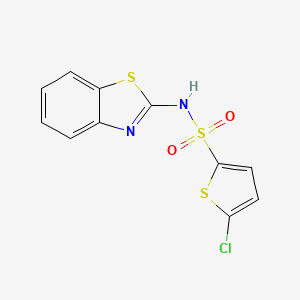![molecular formula C18H12ClN3OS B5776672 3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)
3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide is not fully understood. However, studies have suggested that the compound targets the DNA of cancer cells, leading to the activation of various signaling pathways that induce apoptosis. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide. One area of interest is in the development of new analogs of the compound that have improved anti-cancer activity and reduced toxicity. Another area of interest is in the development of new methods for delivering the compound to cancer cells, such as targeted nanoparticles. Additionally, there is a need for further studies to understand the full mechanism of action of the compound and its potential applications in other areas of scientific research.
In conclusion, 3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide is a promising compound with potential applications in various areas of scientific research. Its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, its potential toxicity and limitations in lab experiments highlight the need for further research and development.
Synthesemethoden
The synthesis of 3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide involves the reaction of 3-amino-6-chloro-1H-imidazo[2,1-b][1,3]thiazole with 3-bromoaniline in the presence of a palladium catalyst. The resulting product is then treated with benzoyl chloride to yield 3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide has been shown to have potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. It is believed that the compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-5-1-4-13(9-14)17(23)20-15-6-2-3-12(10-15)16-11-22-7-8-24-18(22)21-16/h1-11H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPFTICNYGHGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5776597.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5776599.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)

![2-[[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5776628.png)
![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5776646.png)
![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)


